molecular formula C14H18N2O3S B2726128 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide CAS No. 2034480-09-4

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2726128
CAS No.: 2034480-09-4
M. Wt: 294.37
InChI Key: WRDLDSWRSVUBNS-UHFFFAOYSA-N
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Description

“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide” is a chemical compound that likely contains an isoxazole ring, a thiophene ring, and a carboxamide group . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . Carboxamide is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the thiophene ring, and the carboxamide group. The exact structure would depend on the specific arrangement and bonding of these groups.

Scientific Research Applications

Environmental Science and Contaminant Removal Compounds with specific functional groups similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide have been studied for their environmental applications, particularly in the removal of persistent organic pollutants. For example, sulfamethoxazole, a compound with N-amine and carboxyl groups, has been explored for its occurrence and removal from aqueous solutions using cleaner techniques. This research highlights the importance of developing sustainable technologies for removing toxic contaminants from the environment, focusing on adsorption and photocatalytic degradation due to their high stability, functionality, and cost-effectiveness (Prasannamedha & Kumar, 2020).

Neurochemistry and Neuropharmacology Research on compounds structurally related to this compound also extends to the field of neurochemistry and neuropharmacology. Studies on compounds like MDMA and AMPA receptor agonists have shed light on the complex interactions between chemical structure and neurological effect. For instance, MDMA's unique psychopharmacological profile, derived from its ability to promote the release of dopamine and serotonin, has been extensively studied, providing insights into its acute and long-term effects on the brain (Gudelsky & Yamamoto, 2008). Additionally, the research on AMPA receptor agonists suggests a promising future for developing novel antidepressants with rapid onset times and robust therapeutic effects (Yang et al., 2012).

Pharmacological Applications and Drug Development The pharmacological potential of compounds with functionalities similar to the subject compound has been a focal point of research, particularly in the context of drug development. Studies have explored the therapeutic roles of various chemical derivatives in addressing a range of health conditions, including infectious diseases, cancer, and metabolic disorders. For example, the review of chlorogenic acid (CGA), a dietary polyphenol with a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities, underscores the significance of structural and functional studies in identifying promising pharmacological agents (Naveed et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity . Isoxazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-9-12(16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLDSWRSVUBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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